2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
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Overview
Description
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine is a complex organic compound characterized by its unique structural features, including a morpholine ring, an oxazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring is incorporated through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced oxazole derivatives or desulfonylated products.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]pyridine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine is unique due to the combination of its morpholine ring and oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-9-11-19(12-10-15)29(25,26)21-22(24-13-16(2)27-17(3)14-24)28-20(23-21)18-7-5-4-6-8-18/h4-12,16-17H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKYSRGUOFQWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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